molecular formula C17H18O4 B8498823 Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate

Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate

Cat. No. B8498823
M. Wt: 286.32 g/mol
InChI Key: CLKDVUOJHWYTRH-UHFFFAOYSA-N
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Patent
US08119666B2

Procedure details

To a solution of 2-(4-methoxybenzyloxy)-5-methylbenzoic acid methyl ester (7.32 g, 25.6 mmol) in THF at 0° C. is added LiAlH4 (1 M in THF, 26 mL, 26 mmol) dropwise and the mixture is stirred for 1 h. Na2SO4 (saturated, 1 mL) is added dropwise at 0° C. and let it sit for 15 min. More THF (80 mL) is added and it is filtered. The filtrate is then concentrated and EtOAc (100 mL) is added. The organic layer is washed with brine and dried with MgSO4. It is then concentrated to give the title compound.
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([CH2:12][O:11][C:5]2[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:4]=2[CH2:3][OH:2])=[CH:14][CH:15]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
7.32 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C)OCC1=CC=C(C=C1)OC)=O
Name
Quantity
26 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
sit for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
it is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is then concentrated
ADDITION
Type
ADDITION
Details
EtOAc (100 mL) is added
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(COC2=C(C=C(C=C2)C)CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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